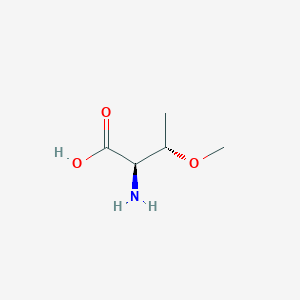

O-methyl-d-threonine

Vue d'ensemble

Description

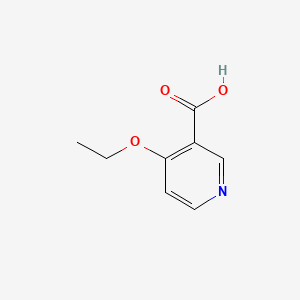

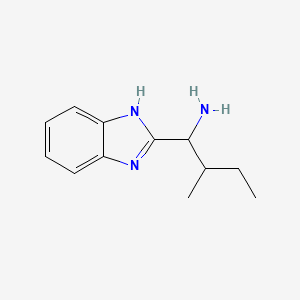

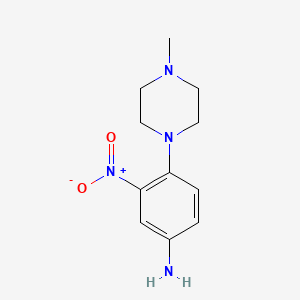

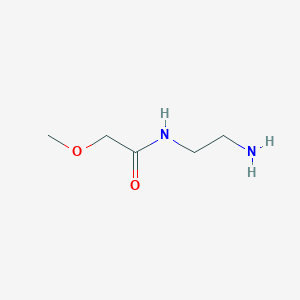

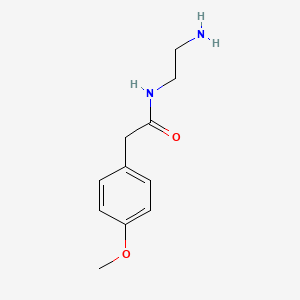

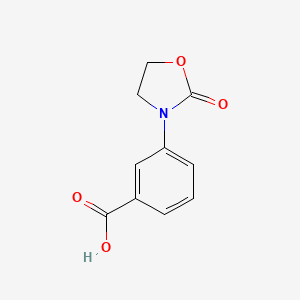

O-methyl-d-threonine is an amino acid derivative with the following chemical structure: !this compound . It is a modified form of the natural amino acid threonine , where the hydroxyl group on the β-carbon is replaced by a methyl group.

Molecular Structure Analysis

The molecular formula of this compound is C20H21NO5 , with a molecular weight of 355.50 g/mol . It exhibits a melting point range of 148-154°C . The optical rotation of this compound is +10.50° ± 1° (c=1.010% in DMF).

Applications De Recherche Scientifique

Asymmetric Synthesis and NMR Studies

O-methyl-d-threonine has been used in the asymmetric synthesis of methyl specifically labeled L-threonine. This application is significant for the NMR studies of high molecular weight proteins. Asymmetric synthesis techniques are crucial for creating molecules with a specific three-dimensional arrangement, which is essential in studying protein structures and interactions (Ayala et al., 2020).

Influence on S-Adenosylmethionine and Histone Methylation

Research has shown that threonine metabolism, including its derivatives like this compound, influences S-adenosylmethionine (SAM) levels and histone methylation. This is particularly evident in stem cells, where threonine's role in maintaining cellular concentrations of SAM is critical for protein methylation and, consequently, impacts chromatin characteristics and cellular differentiation (Ng Shyh‐Chang et al., 2013).

Role in Protein Synthesis and Enzyme Inhibition

Threonine and its derivatives contribute to protein solubility and reactivity. This is due to threonine's hydroxy and methyl groups, which are essential in forming proteins' hydrophobic core. Furthermore, threonine derivatives like this compound can inhibit specific enzymes, such as threonyl-tRNA synthetase, making them relevant in the study of autoimmune diseases (Freist & Gauss, 1995).

Application in Microbial Fermentation for L-threonine Production

This compound is relevant in the context of microbial fermentation for L-threonine production. Metabolic engineering strategies have been developed to optimize the production of L-threonine, a vital amino acid in animal nutrition. These strategies involve the manipulation of microbial strains to enhance the yield and stability of L-threonine production (Dong et al., 2011).

Impact on Plant Metabolism and Biotechnology

In plants, threonine and its derivatives are crucial in methionine biosynthesis and metabolism. Methionine, derived from threonine, plays a significant role in plants beyond being a protein component, such as in transmethylation reactions and ethylene production. Understanding threonine's metabolic pathways can have practical implications in areas like herbicide design (Ravanel et al., 1998).

Influence on Escherichia coli Growth and Protein Synthesis

Research on O-methyl-dl-threonine has shown its effect on the growth and protein synthesis of Escherichia coli. The addition of this compound to E. coli cultures has been observed to cause changes in cell length and density, without affecting the total cell count. This property makes it a valuable tool for studying bacterial cell biology and protein synthesis mechanisms (Neale & Tristram, 1963).

Role in Developmental Biology and Nutritional Studies

This compound is also instrumental in developmental biology and nutritional studies. For example, its role in threonine metabolism and its effects on physiological functions, such as energy metabolism and intestinal health, have been studied in animals. Optimizing threonine levels, including its derivatives, can impact health and disease factors in various species (Tang et al., 2021).

Propriétés

IUPAC Name |

(2R,3S)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

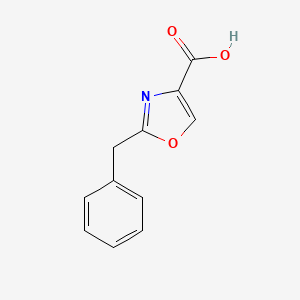

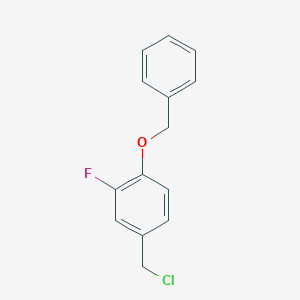

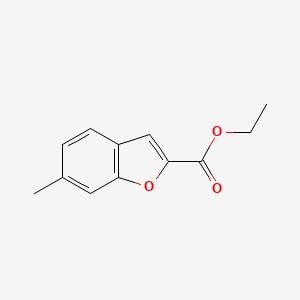

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Ethoxycarbonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B3143772.png)

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B3143855.png)